
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide is a complex organic compound that features a chromenone core, a chlorophenyl group, and a pyridinylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide typically involves multiple steps:
Formation of the Chromenone Core: The chromenone core can be synthesized via the condensation of salicylaldehyde with an appropriate phenylacetic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Pyridinylacetamide Moiety: The final step involves the coupling of the chromenone derivative with 2-aminopyridine and acetic anhydride under reflux conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The chromenone core can undergo oxidation reactions to form various quinone derivatives.
Reduction: The carbonyl groups in the chromenone and acetamide moieties can be reduced to alcohols using reducing agents such as sodium borohydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and anticancer agent due to its ability to interact with various biological targets.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: Its unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The chromenone core can intercalate with DNA, while the chlorophenyl and pyridinylacetamide moieties can form hydrogen bonds and hydrophobic interactions with proteins, leading to inhibition of their activity.
Comparison with Similar Compounds
Similar Compounds
4-chlorophenyl)-2-pyridyl ketone: Similar in structure but lacks the chromenone core.
Chromenone derivatives: Compounds with variations in the substituents on the chromenone core.
Uniqueness
The uniqueness of 2-((3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl)oxy)-N-(pyridin-2-yl)acetamide lies in its combination of the chromenone core with the chlorophenyl and pyridinylacetamide moieties, which imparts it with distinct chemical and biological properties not found in other similar compounds.
Properties
CAS No. |
929853-98-5 |
|---|---|
Molecular Formula |
C22H15ClN2O4 |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
2-[3-(4-chlorophenyl)-4-oxochromen-7-yl]oxy-N-pyridin-2-ylacetamide |
InChI |
InChI=1S/C22H15ClN2O4/c23-15-6-4-14(5-7-15)18-12-29-19-11-16(8-9-17(19)22(18)27)28-13-21(26)25-20-3-1-2-10-24-20/h1-12H,13H2,(H,24,25,26) |
InChI Key |
RUUPMMBZKZWUIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)NC(=O)COC2=CC3=C(C=C2)C(=O)C(=CO3)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(4-methylanilino)-phenylmethyl]-1H-quinoxalin-2-one](/img/structure/B14142052.png)
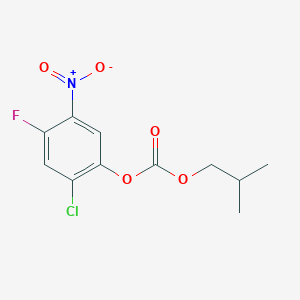
![4-acetyl-N-[5-(diethylsulfamoyl)-2-morpholin-4-ylphenyl]-3,5-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B14142058.png)
![2-[(Z)-(2-Carboxy-3,5-dinitrophenyl)-NNO-azoxy]-4,6-dinitrobenzoic acid](/img/structure/B14142069.png)
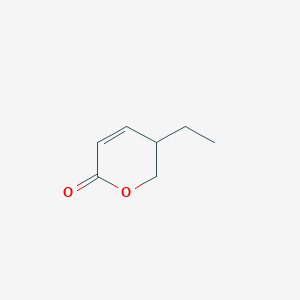
![N'-[(2E)-1,1,1-trifluoro-4-oxo-4-(thiophen-2-yl)butan-2-ylidene]pyridine-3-carbohydrazide](/img/structure/B14142073.png)

![5',7'-dimethylspiro[1,3-dioxolane-2,3'-indol]-2'(1'H)-one](/img/structure/B14142086.png)
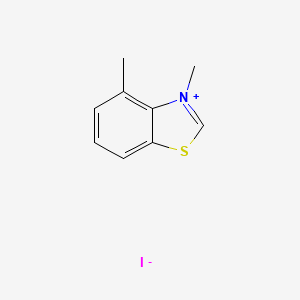
![N-1,3-Benzodioxol-5-yl-I+/--[[2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl][(4-methylphenyl)methyl]amino]-1,3-benzodioxole-5-acetamide](/img/structure/B14142097.png)
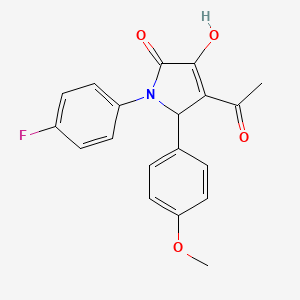
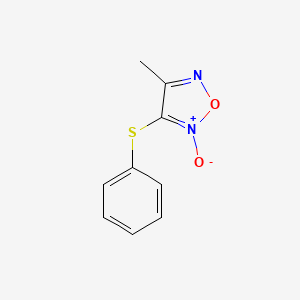
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
